molecular formula C17H22ClN3OS B2994136 N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride CAS No. 2418715-64-5

N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride

Cat. No.: B2994136
CAS No.: 2418715-64-5
M. Wt: 351.89
InChI Key: QQWJIFVYHHKEJB-UHFFFAOYSA-N
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Description

N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride is a heterocyclic compound featuring a partially saturated benzothiazole core (4,5,6,7-tetrahydro-1,3-benzothiazole) linked to a carboxamide group substituted with a [[4-(2-aminoethyl)phenyl]methyl] moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

N-[[4-(2-aminoethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS.ClH/c18-9-8-12-4-6-13(7-5-12)10-19-17(21)14-2-1-3-15-16(14)20-11-22-15;/h4-7,11,14H,1-3,8-10,18H2,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWJIFVYHHKEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=N2)C(=O)NCC3=CC=C(C=C3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide; hydrochloride (CAS: 2418715-64-5) is a compound of interest due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and related case studies.

  • Molecular Formula : C17H22ClN3OS
  • Molecular Weight : 351.9 g/mol
  • Structure : The compound features a benzothiazole core which is known for its pharmacological properties.

The biological activity of benzothiazoles, including the compound , often involves interaction with cellular pathways that regulate growth and apoptosis in cancer cells. Research indicates that these compounds may exert their effects through:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of benzothiazoles can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest .
  • Selective Cytotoxicity : The compound has been noted for its selective cytotoxic effects against estrogen receptor-positive (ER+) and negative (ER-) breast cancer cell lines. For instance, IC50 values in the nanomolar range have been reported for certain derivatives .

Efficacy Against Cancer Cell Lines

The biological activity of N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide; hydrochloride has been evaluated against several human cancer cell lines:

Cell Line IC50 Value (nM) Response Type
MCF-7 (ER+)< 10Sensitive
MDA-MB-468 (ER-)< 20Sensitive
PC3 (Prostate)> 30Resistant
Ovarian CarcinomaVariesSelective inhibition observed

These results indicate a promising profile for the compound in targeting specific types of cancers while showing limited efficacy against others like prostate cancer .

Case Studies

Several studies have provided insights into the biological activity of related compounds:

  • Study on 2-(4-Aminophenyl)benzothiazoles : A study demonstrated that these compounds exhibit biphasic growth-inhibitory effects against both ER+ and ER- breast carcinoma cell lines. The potency was enhanced by substituents on the phenyl ring .
  • Mechanisms of Resistance : Research on acquired resistance to benzothiazole derivatives revealed that certain breast cancer cell lines developed resistance over time but retained sensitivity to other chemotherapeutic agents such as tamoxifen and doxorubicin .
  • Clinical Evaluations : The prodrug forms of benzothiazole derivatives are currently undergoing clinical evaluations, highlighting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Research Findings and Implications

Substituent Impact: Electron-withdrawing groups (e.g., trifluoromethyl, chloro) in benzamide analogs correlate with antiparasitic activity . The aminoethyl group in the target compound may enhance solubility but requires evaluation for target binding efficiency.

Thiazolo-pyridine cores (e.g., edoxaban) are associated with anticoagulant activity due to thrombin binding .

Synthetic Feasibility :

  • High-yield synthesis (75–98%) of analogs suggests scalability for the target compound if similar methods are applied .

Q & A

Q. What strategies ensure reproducibility in in vivo pharmacokinetic studies?

  • Methodological Answer: Standardize animal models (e.g., C57BL/6 mice), administration routes (oral vs. intravenous), and LC-MS/MS protocols for plasma concentration measurements. Include vehicle controls and blinded data analysis .

Methodological Design Considerations

  • Experimental Design : Choose between fixed (e.g., factorial designs for synthesis optimization) or flexible (e.g., grounded theory for SAR exploration) frameworks .
  • Data Analysis : Use multivariate statistics (ANOVA, PCA) to disentangle confounding variables in bioactivity datasets .
  • Theoretical Linkage : Anchor studies to conceptual frameworks (e.g., enzyme inhibition kinetics for bioactivity assays) to ensure hypothesis-driven research .

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